molecular formula C41H50N7O7P B14123507 N2-Methyl-DG cep

N2-Methyl-DG cep

Cat. No.: B14123507
M. Wt: 783.9 g/mol
InChI Key: VTJVYRYTDJTIAW-PALWVQLQSA-N
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Preparation Methods

The synthesis of N2-Methyl-DG cep involves complex chemical reactions and specific conditions. The detailed synthetic routes and reaction conditions are often protected by intellectual property rights and may require consultation of scientific literature or patents . Generally, the synthesis involves the use of phosphoramidite chemistry, where the N2 position of deoxyguanosine is methylated . Industrial production methods are not widely disclosed due to the proprietary nature of the processes.

Chemical Reactions Analysis

N2-Methyl-DG cep undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxo derivatives, while reduction can yield deoxy derivatives .

Scientific Research Applications

N2-Methyl-DG cep is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of N2-Methyl-DG cep involves its incorporation into DNA, where it mimics the natural nucleoside deoxyguanosine. The methylation at the N2 position alters the hydrogen bonding and base-pairing interactions, leading to miscoding and mutagenicity . This compound is primarily used to study the effects of alkylation damage on DNA and the subsequent repair mechanisms. The molecular targets include DNA polymerases and repair enzymes such as AlkB .

Comparison with Similar Compounds

N2-Methyl-DG cep can be compared with other similar compounds, such as:

These compounds are used to probe the steric requirements at the N2 position of deoxyguanosine in various applications. This compound is unique due to its specific methylation, which provides insights into the effects of small alkyl groups on DNA structure and function .

Properties

Molecular Formula

C41H50N7O7P

Molecular Weight

783.9 g/mol

IUPAC Name

3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-34-24-36(47-26-44-37-38(47)45-40(43-5)46-39(37)49)54-35(34)25-52-41(29-12-9-8-10-13-29,30-14-18-32(50-6)19-15-30)31-16-20-33(51-7)21-17-31/h8-10,12-21,26-28,34-36H,11,23-25H2,1-7H3,(H2,43,45,46,49)/t34?,35-,36-,56?/m1/s1

InChI Key

VTJVYRYTDJTIAW-PALWVQLQSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC

Origin of Product

United States

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